

An In-depth Technical Guide on the Enantiomeric Properties of (R)-2-Methyldecanal

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Compound of Interest

Compound Name: 2-Methyldecanal

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Abstract

This technical guide provides a comprehensive overview of the enantiomeric properties of **(R)-2-Methyldecanal**, a chiral aldehyde with applications in the fragrance and chemical industries. This document details the physical and chemical properties, enantioselective synthesis, analytical methods for enantiomeric differentiation, and known biological activities. Particular emphasis is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate research and development.

Introduction

2-Methyldecanal is a chiral aldehyde possessing a stereocenter at the C-2 position, giving rise to two enantiomers: **(R)-2-Methyldecanal** and **(S)-2-Methyldecanal**. While the racemic mixture is known for its aldehydic, citrus-peel-like, waxy, and green odor, the distinct properties of the individual enantiomers are of significant interest in fields such as fragrance chemistry, chemical ecology, and drug development.^[1] The stereochemistry of a molecule can dramatically influence its biological activity due to the chiral nature of biological receptors. This guide focuses specifically on the (R)-enantiomer of **2-methyldecanal**.

Physicochemical Properties

While specific data for the enantiomerically pure (R)-**2-Methyldecanal** is scarce in publicly available literature, the properties of the racemic mixture provide a baseline.

Table 1: Physicochemical Properties of **2-Methyldecanal** (Racemic)

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ O	[2][3]
Molecular Weight	170.29 g/mol	[2][3]
Appearance	Colorless liquid	[1]
Odor	Aldehydic, citrus-peel-like, waxy, green	[1]
Boiling Point	229.96°C (estimate)	
Density	0.8374 g/cm ³ (estimate)	
Refractive Index	1.4280 (estimate)	
Solubility	Practically insoluble in water; soluble in alcohol and oils.	[1]
Specific Rotation ([α]D)	Data not available for the pure (R)-enantiomer.	

Enantioselective Synthesis

The asymmetric synthesis of α -chiral aldehydes such as (R)-**2-Methyldecanal** can be achieved through various methods, with the use of chiral auxiliaries being a prominent strategy. The SAMP/RAMP hydrazone method, developed by Enders, provides a reliable route to α -alkylated aldehydes and ketones with high enantiomeric excess.[4][5][6]

Synthesis of (R)-**2-Methyldecanal** via SAMP/RAMP Hydrazone Alkylation

This method involves the reaction of an aldehyde with a chiral hydrazone, followed by deprotonation and alkylation, and subsequent removal of the chiral auxiliary. To obtain the (R)-

enantiomer of **2-methyldecanal**, one would start with propanal and use the (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliary, followed by alkylation with an octyl halide.

This protocol is adapted from the general procedure for SAMP/RAMP hydrazone alkylation.[\[4\]](#) [\[5\]](#)

Step 1: Formation of the RAMP-Hydrazone of Propanal

- In a round-bottom flask, combine propanal (1.0 eq) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (1.1 eq) in anhydrous diethyl ether.
- Add a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture for 2-4 hours with a Dean-Stark trap to remove water.
- Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
- Remove the solvent under reduced pressure to obtain the crude RAMP-hydrazone. Purify by distillation or chromatography if necessary.

Step 2: Asymmetric Alkylation

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the RAMP-hydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C.
- Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir for 2-3 hours at this temperature to form the azaenolate.
- Add 1-bromoocetane (1.2 eq) dropwise to the cooled solution.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding water.
- Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cleavage of the Hydrazone

- Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane or pentane).
- Cool the solution to -78 °C.
- Bubble ozone through the solution until a blue color persists, indicating complete reaction.
- Purge the solution with nitrogen or oxygen to remove excess ozone.
- Add a reducing agent, such as triphenylphosphine or dimethyl sulfide, and allow the mixture to warm to room temperature.
- Alternatively, the hydrazone can be cleaved by hydrolysis with aqueous acid (e.g., 2N HCl) or by treatment with methyl iodide followed by hydrolysis.
- Purify the resulting **(R)-2-Methyldecanal** by flash column chromatography.

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Workflow for the asymmetric synthesis of **(R)-2-Methyldecanal**.

Analytical Characterization

The determination of enantiomeric purity is crucial for characterizing chiral compounds. Chiral gas chromatography is the most suitable technique for the analysis of volatile aldehydes like **2-methyldecanal**.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a stationary phase containing a chiral selector, which interacts differently with the two enantiomers, leading to their separation. Cyclodextrin-based columns are commonly used for this purpose.

This protocol is a general guideline and may require optimization for specific instruments and columns.^{[7][8][9]}

- Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
- Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β -DEXTM or γ -DEXTM).
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: Increase to 180 °C at a rate of 2-5 °C/minute.
 - Final hold: Hold at 180 °C for 10 minutes.
- Injection Volume: 1 μ L (split or splitless injection).
- Sample Preparation: Prepare a dilute solution of the **2-methyldecanal** sample in a suitable solvent (e.g., hexane or dichloromethane).

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General workflow for chiral GC analysis.

Biological Activity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. While specific data for (R)-**2-Methyldecanal** is limited, the known activities of related aldehydes and chiral compounds provide a basis for potential areas of investigation.

Olfactory Properties

The odor of **2-methyldecanal** is described as having citrus, aldehydic, and waxy notes.^[1] It is plausible that the (R) and (S) enantiomers have distinct odor profiles and detection thresholds, as is common with chiral odorants.

The perception of aldehydes is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.^{[4][8]} This interaction triggers a signal transduction cascade, leading to the perception of smell.

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Simplified olfactory signal transduction pathway.

Antimicrobial Activity

Aldehydes are known to possess antimicrobial properties. It is hypothesized that the stereochemistry of **2-methyldecanal** could influence its interaction with bacterial cell membranes or enzymes, leading to differences in antimicrobial potency between the enantiomers.^[5]

This protocol can be used to determine the antimicrobial activity of (R)-**2-Methyldecanal**.^[5]

- Preparation of Inoculum: Culture a target microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth to a standardized density (e.g., 10^5 CFU/mL).
- Serial Dilution: Prepare serial dilutions of (R)-**2-Methyldecanal** in the broth within a 96-well microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Inoculation: Add the standardized inoculum to each well containing the test compound and the positive control.
- Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C) for 18-24 hours.

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity

The cytotoxic potential of a compound is a critical parameter in drug development. The effect of **(R)-2-Methyldecanal** on cell viability can be assessed using various in vitro assays.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[\[10\]](#)

- Cell Seeding: Seed a suitable cell line (e.g., human cancer cell line or normal cell line) in a 96-well plate and allow the cells to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **(R)-2-Methyldecanal** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This technical guide has summarized the available information on the enantiomeric properties of **(R)-2-Methyldecanal**. While there are still gaps in the literature regarding specific quantitative data for this enantiomer, this document provides a framework for its synthesis, analysis, and biological evaluation. The detailed experimental protocols are intended to serve as a starting point for researchers to further investigate the unique characteristics of this chiral aldehyde. Further research is warranted to fully elucidate the distinct olfactory, antimicrobial,

and cytotoxic properties of **(R)-2-Methyldecanal** compared to its (S)-enantiomer and the racemic mixture.

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